molecular formula C7H3BrN2O2 B599795 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 149142-67-6

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No. B599795
M. Wt: 227.017
InChI Key: RAIHKZDTYPKUHB-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, commonly referred to as 5-BPP, is an organic compound derived from pyrrole and pyridine, two important heterocyclic compounds. 5-BPP has been widely studied due to its unique properties and potential applications in various scientific fields.

Scientific Research Applications

1. Crystallography and Inorganic Chemistry

  • Application : The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” has been studied for its crystal structure. The compound forms an essentially planar aza-indole skeleton. In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .
  • Methods : The crystal data was collected using an Oxford Diffraction Xcalibur Sapphire2 CCD diffractometer. The data was refined using SHELXS97 and SHELXL97 .
  • Results : The compound forms an essentially planar aza-indole skeleton with a root mean square deviation of 0.017 Å .

2. Cancer Therapy

  • Application : The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” has been used to develop a series of derivatives with potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Among the developed derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

3. Platinum (II) Dichlorido Complexes

  • Application : The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” has been used for the preparation of platinum (II) dichlorido complexes .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The platinum (II) dichlorido complexes prepared using this compound have shown high cytotoxicity .

4. Kinase Inhibition

  • Application : Derivatives of “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” have shown activity in kinase inhibition .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the kinase inhibition activity were not detailed in the source .

5. Antibacterial, Antifungal, and Antiviral Activities

  • Application : Derivatives of “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” have shown activity in antibacterial, antifungal, and antiviral applications .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the antibacterial, antifungal, and antiviral activities were not detailed in the source .

6. Kinase Inhibition

  • Application : Derivatives of “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” have shown activity in kinase inhibition .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the kinase inhibition activity were not detailed in the source .

properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIHKZDTYPKUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693283
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

CAS RN

149142-67-6
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
G Satish, A Polu, T Ramar… - The Journal of Organic …, 2015 - ACS Publications
Molecular iodine-promoted efficient construction of isatins from 2′-aminophenylacetylenes, 2′-aminostyrenes, and 2′-amino-β-ketoesters is developed via oxidative amidation of sp, …
Number of citations: 65 pubs.acs.org
J Wu, H Zhang, X Ding, X Tan, HC Shen, J Chen… - Journal of Fluorine …, 2019 - Elsevier
In the presence of Na 2 CO 3 , a variety of fluoroalkylated quinolones were efficiently synthesized from isatins and fluoroalk-2-ynoates in good to excellent yields at room temperature. …
Number of citations: 9 www.sciencedirect.com
J Wu, H Zhang, X Ding, X Tan, HC Shen, J Chen… - Tetrahedron, 2020 - Elsevier
2-Perfluoroalkylated quinolines were efficiently synthesized via the Michael addition of perfluoroalk-2-ynoates with isatins, followed by the reaction with alcohols through an …
Number of citations: 8 www.sciencedirect.com

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